

SMILES notation for 3-amino-N-cyclopropylbenzamide

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Compound of Interest

Compound Name: 3-amino-N-cyclopropylbenzamide

CAS No.: 871673-24-4

Cat. No.: B113132

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Topic: Cheminformatics Profiling and Structural Analysis of **3-amino-N-cyclopropylbenzamide**
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Cheminformatics Engineers.[1]

Executive Summary

This technical guide provides a structural and functional deconstruction of **3-amino-N-cyclopropylbenzamide**, a pharmacophore frequently observed in kinase inhibitors (e.g., p38 MAP kinase) and PARP inhibitors.[1] Beyond the raw SMILES string, this document explores the graph theory governing its notation, its physicochemical profile for drug-likeness, and a self-validating synthetic pathway for laboratory production.

Part 1: The SMILES Architecture

The Simplified Molecular Input Line Entry System (SMILES) for this molecule is not merely a text string; it is a linear graph representation that encodes topology, aromaticity, and branching.

Canonical SMILES

The standard canonical representation is:

“

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NC1=CC=CC(C(=O)NC2CC2)=C1
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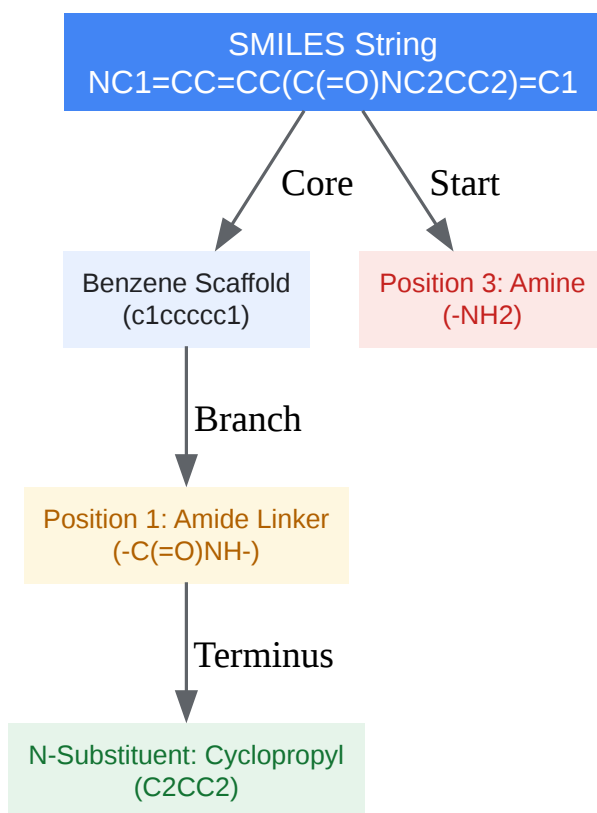
Structural Decoding

To understand how this string reconstructs the molecule, we must parse it using the Depth-First Traversal (DFT) logic inherent to SMILES algorithms.

- N: The string initiates at the exocyclic amino group (Position 3 on the ring).[1]
- C1=CC=CC...=C1: This segment defines the aromatic benzene scaffold.[1][2] The number 1 is the ring closure label, indicating that the carbon atoms between the first and second 1 form a continuous loop.
- (...): Parentheses indicate a branch point.[1][3]
 - C(=O): The carbonyl group of the amide linkage.[1]
 - N: The amide nitrogen.[1]
 - C2CC2: The cyclopropyl group.[1] The label 2 denotes the three-carbon ring closure (hybridized).[1]

Graph Visualization (SMILES Parsing Tree)

The following diagram illustrates how a cheminformatics parser interprets the string, separating the scaffold from its functional decorations.



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Figure 1: Hierarchical decomposition of the SMILES string, isolating the core scaffold from functional branches.

Part 2: Physicochemical Profile (Cheminformatics)

In drug discovery, this molecule is classified as a "fragment" or a "lead-like" scaffold.[1] Its properties suggest high oral bioavailability and metabolic stability relative to its isopropyl analogs.[1]

Property	Value	Significance in Drug Design
Molecular Formula	ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">	Core scaffold composition.[1]
Molecular Weight	176.22 Da	Ideal for fragment-based drug discovery (FBDD) (<200 Da). [1]
cLogP	~0.4 - 0.8	Highly hydrophilic; suggests good solubility but requires optimization for membrane permeability.[1]
TPSA	~55	Well below the 140 limit, indicating excellent cell permeability.[1]
H-Bond Donors	2	(Aniline and Amide).[1]
H-Bond Acceptors	2	(Amide Carbonyl and Amide).[1]
Rotatable Bonds	2	Rigid structure (Cyclopropyl + Benzene) reduces entropic penalty upon binding.[1]

Expert Insight: The cyclopropyl group is a bioisostere for the isopropyl group.[1] However, the cyclopropyl ring adds rigidity and alters the metabolic profile by preventing

-hydroxylation, a common clearance pathway for isopropyl amines [1].

Part 3: Synthesis Protocol

To generate this molecule in the lab, a direct coupling of 3-aminobenzoic acid is risky due to potential self-polymerization (aniline reacting with the activated acid). The industry-standard "Self-Validating" protocol utilizes a nitro-precursor to ensure chemoselectivity.^[1]

Reaction Scheme

- Acyl Substitution: 3-nitrobenzoic acid

3-nitro-N-cyclopropylbenzamide.^[1]

- Chemoselective Reduction: Nitro group

Aniline.^[1]

Step-by-Step Methodology

Step 1: Amide Coupling

- Reagents: 3-Nitrobenzoic acid (1.0 eq), Cyclopropylamine (1.2 eq), HATU (1.2 eq), DIPEA (2.0 eq).
- Solvent: DMF (Dimethylformamide).^[1]
- Protocol: Dissolve 3-nitrobenzoic acid in DMF. Add DIPEA and HATU. Stir for 15 mins to activate the acid. Add cyclopropylamine dropwise.^[1] Stir at RT for 4 hours.
- Validation: Monitor by LC-MS. Product mass

.^[1]

Step 2: Hydrogenation (Reduction)

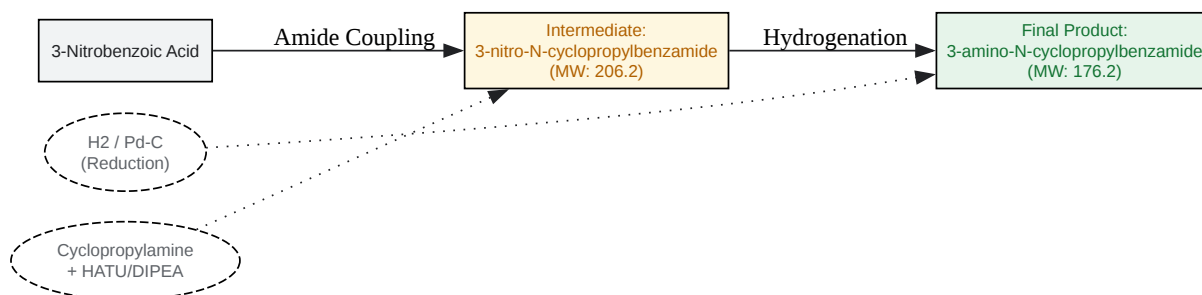
- Reagents: 3-nitro-N-cyclopropylbenzamide,

catalyst, Hydrogen gas (

).^[1]

- Solvent: Methanol/Ethanol.[1]
- Protocol: Purge reaction vessel with
. Add catalyst and substrate.[1] Introduce
(balloon pressure or hydrogenation shaker at 30 psi). Stir for 2-6 hours.
- Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[1]
- Validation: The disappearance of the yellow nitro color and the appearance of the amine peak in NMR (broad singlet ~4.0-5.0 ppm). Mass shift to
.[1]

Synthetic Workflow Diagram



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Figure 2: Two-step synthetic pathway ensuring regioselectivity and high yield.

References

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